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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl acetate

CAS No.: 607-95-4

Cat. No.: B118256 Get Quote

Executive Summary
This technical guide details the synthesis of 2,4,6-tribromophenyl acetate (CAS: 607-95-4)

from 2,4,6-tribromophenol (TBP). While phenolic acetylation is a standard transformation, TBP

presents specific challenges due to the steric hindrance imposed by the two ortho-bromine

atoms and the reduced nucleophilicity of the phenolic oxygen caused by the electron-

withdrawing halogen array.

This document provides two distinct protocols:

Method A (Standard): Pyridine-catalyzed acetylation (The "Gold Standard" for reliability).

Method B (Green): Iodine-catalyzed, solvent-free acetylation (High atom economy, reduced

waste).

Critical Material Attributes (CMA)
Understanding the physical shift from the phenol to the ester is critical for process monitoring.
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Property
Substrate: 2,4,6-
Tribromophenol

Product: 2,4,6-
Tribromophenyl Acetate

CAS Number 118-79-6 607-95-4

Molecular Weight 330.80 g/mol 372.84 g/mol

Appearance White to off-white needles White crystalline solid

Melting Point 94–96 °C [1] 83–85 °C [2]

Solubility
Soluble in alcohols, ether,

CHCl₃

Soluble in CHCl₃, EtOAc;

Insoluble in water

Reactivity
Weakly acidic (

~6)

Activated ester (susceptible to

hydrolysis)

Mechanistic Insight: Overcoming the Ortho-Effect
The conversion requires an acyl transfer agent (Acetic Anhydride,

). However, mixing TBP and

alone yields negligible product due to the steric crowding of the hydroxyl group by the large
bromine atoms at positions 2 and 6.

The Role of Pyridine
Pyridine serves a dual function:

Base: Neutralizes the acetic acid byproduct.

Nucleophilic Catalyst: It attacks

to form the N-acetylpyridinium ion, a highly electrophilic intermediate that is much more
reactive toward the hindered phenol than the anhydride itself.
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Figure 1: Catalytic cycle showing the activation of acetic anhydride by pyridine to overcome

steric hindrance.

Experimental Protocols
Protocol A: Standard Pyridine-Catalyzed Synthesis
Recommended for: Small-scale synthesis (<50g), high purity requirements, and robust

reliability.

Reagents:

2,4,6-Tribromophenol (10.0 g, 30.2 mmol)

Acetic Anhydride (15 mL, ~5 equiv) – Excess acts as solvent

Pyridine (2.0 mL) – Catalyst

Quench: Ice-water mixture (200 mL)

Step-by-Step Procedure:

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux

condenser.

Charging: Add 10.0 g of TBP.

Solvent/Reagent Addition: Add 15 mL of Acetic Anhydride. The solid may not dissolve

immediately.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b118256?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalysis: Add 2.0 mL of Pyridine. Note: An exothermic reaction may occur; the solution often

turns yellow.

Reaction: Heat the mixture to 80–90 °C for 1–2 hours.

Checkpoint: The solution should become clear and homogeneous. TLC (20%

EtOAc/Hexane) will show the disappearance of the lower Rf phenol spot.

Quench: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into

200 mL of vigorously stirred ice water.

Chemistry: This hydrolyzes the excess acetic anhydride into acetic acid (water-soluble)

and precipitates the hydrophobic ester product.

Isolation: Stir for 30 minutes to ensure complete granulation of the solid. Filter the white

precipitate using a Buchner funnel.

Washing: Wash the filter cake with cold water (3 x 50 mL) to remove traces of pyridine and

acetic acid.

Purification: Recrystallize from minimal hot Ethanol (or EtOH/Water 9:1).

Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Expected Yield: 90–95% Appearance: White crystalline needles.

Protocol B: Iodine-Catalyzed "Green" Synthesis
Recommended for: Process chemistry, larger scales, and minimizing solvent waste.

Context: Molecular iodine (

) acts as a mild Lewis acid, activating the carbonyl oxygen of the anhydride. This method is
often solvent-free (or uses minimal solvent) and proceeds rapidly [3].

Reagents:

2,4,6-Tribromophenol (10.0 g, 30.2 mmol)
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Acetic Anhydride (3.5 mL, ~1.2 equiv) – Stoichiometric excess only

Iodine (

) (100 mg, ~1 mol%)

Step-by-Step Procedure:

Setup: 50 mL RBF open to air (or with a drying tube).

Mixing: Mix TBP (10 g) and Iodine (100 mg).

Addition: Add Acetic Anhydride (3.5 mL).

Reaction: Heat the mixture to 60–70 °C.

Observation: The reaction is typically very fast (15–30 minutes). The mixture will liquefy.

Quench: Cool to room temperature. Add 50 mL of saturated Sodium Thiosulfate (

) solution.

Reasoning: Thiosulfate reduces the iodine (purple/brown) to iodide (colorless), preventing

product staining.

Extraction (Optional): If the solid does not precipitate cleanly, extract with Dichloromethane

(DCM), wash with water, dry over

, and evaporate.

Isolation: Filter the solid precipitate (if formed) or crystallize the residue from Ethanol.

Expected Yield: 85–92%

Process Analytical Technology (PAT) & Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
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Figure 2: Isolation and Purification Workflow.

Analytical Signatures
FT-IR Spectroscopy:

Phenol (Start): Broad -OH stretch at 3300–3500

(Disappears).

Ester (Product): Sharp Carbonyl (
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) stretch at 1760–1780

. Note that phenolic esters appear at higher frequencies than aliphatic esters due to
conjugation.

-NMR (CDCl₃, 400 MHz):

Aromatic Protons: Singlet at

7.7–7.8 ppm (2H). (Slight shift from phenol).

Acetate Methyl: Singlet at

2.3–2.4 ppm (3H). This is the diagnostic peak confirming acetylation.

Absence: No broad singlet at

5.0–6.0 ppm (Phenolic OH).

Melting Point:

Target range: 83–85 °C.

Troubleshooting: If MP is >90 °C, the product is likely contaminated with unreacted starting

material (TBP MP = 96 °C).

Safety & Handling (MSDS Highlights)
2,4,6-Tribromophenol: Irritant.[1] Toxic to aquatic life. Handle with gloves to avoid potential

absorption or irritation similar to other halogenated phenols.

Acetic Anhydride: Lachrymator. Corrosive. Causes severe burns.[2] Use only in a fume hood.

Reacts violently with water (exothermic hydrolysis).

Pyridine: Noxious odor.[3] Flammable. Toxic by inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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